molecular formula C19H24O2 B1329526 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane CAS No. 5613-46-7

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane

Cat. No.: B1329526
CAS No.: 5613-46-7
M. Wt: 284.4 g/mol
InChI Key: ODJUOZPKKHIEOZ-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. It is a derivative of bisphenol A, featuring additional methyl groups on the aromatic rings. This compound is known for its use in the production of high-performance polymers and resins .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of polymers , suggesting that it may interact with certain enzymes or catalysts involved in polymerization reactions.

Mode of Action

It is known to be involved in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (ppo-2oh) through a radical-cation phase transfer catalyzed polymerization process . This suggests that it may interact with its targets by donating or accepting electrons, thereby facilitating the polymerization process.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and has a melting point of 165.0 to 170.0 °C . Its solubility in methanol is almost transparent , which may influence its absorption and distribution in a biological system.

Result of Action

It is known to inhibit growth and interfere with microtubules in human fibroblasts in vitro , suggesting that it may have cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be synthesized through the condensation reaction of acetone with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in large-scale reactors using optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: Investigated for its potential effects on biological systems, including endocrine disruption.

    Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of flame retardants, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced thermal stability and resistance to oxidation, making it suitable for high-performance applications. The additional methyl groups also contribute to its distinct chemical properties compared to other bisphenols .

Properties

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJUOZPKKHIEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97700-62-4
Record name Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro-
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URL https://commonchemistry.cas.org/detail?cas_rn=97700-62-4
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DSSTOX Substance ID

DTXSID8047973
Record name 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol)
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl-
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CAS No.

5613-46-7
Record name 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane
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URL https://commonchemistry.cas.org/detail?cas_rn=5613-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl-
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Record name 5613-46-7
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol)
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Record name 4,4'-isopropylidenedi-2,6-xylol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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